2-Bromo-4-(pentan-2-yl)phenol
Description
Significance of Halogenated Phenols in Organic Chemistry
The introduction of halogen atoms to a phenol (B47542) ring, a process known as halogenation, is a powerful tool in organic synthesis. ncert.nic.in Halogenated phenols are not only valuable in their own right but also serve as versatile intermediates for further chemical transformations. The carbon-halogen bond can be readily converted into other functional groups through various cross-coupling reactions, making them key building blocks for more complex molecules. rsc.orgrsc.orgnih.gov
The position of the halogen atom on the phenol ring significantly influences the molecule's reactivity. For instance, bromination of phenols can be directed to the ortho or para positions relative to the hydroxyl group by carefully selecting the reaction conditions, such as the solvent and the brominating agent. rsc.orgkhanacademy.orgrsc.orgyoutube.com Halogenated phenols have found applications as flame retardants, antiseptics, and in the synthesis of pharmaceuticals and agrochemicals. researchgate.neteuropa.eu The presence of a halogen can enhance the biological activity of a molecule and influence its metabolic stability. ohsu.edu
Role of Alkylphenols as Chemical Intermediates and Scaffolds
Alkylphenols, which possess one or more alkyl groups on the phenol ring, are another critical class of functionalized phenols. The alkyl groups can be introduced through reactions such as Friedel-Crafts alkylation, where an alkyl halide or an alkene reacts with phenol in the presence of a catalyst. cnchemshop.comslchemtech.compw.livejk-sci.com The nature and position of the alkyl substituent can impact the phenol's properties, including its acidity, solubility, and biological activity.
These compounds are widely used as intermediates in the production of detergents, lubricating oil additives, and phenolic resins. ineos.com In medicinal chemistry, the alkyl portion of the molecule can play a crucial role in how the compound interacts with biological targets. For example, the anesthetic Propofol (2,6-di-isopropyl phenol) highlights the importance of specific alkyl substitution patterns for therapeutic effect. rsc.org The synthesis of various alkylphenols allows for the exploration of structure-activity relationships, a key aspect of drug discovery. rsc.org
Contextualization of 2-Bromo-4-(pentan-2-yl)phenol within Substituted Phenol Chemistry
This compound is a disubstituted phenol featuring a bromine atom at the ortho position and a pentan-2-yl group at the para position to the hydroxyl group. This specific arrangement of functional groups places it at the intersection of halogenated and alkylated phenol chemistries.
The synthesis of such a molecule would likely involve a multi-step process. One plausible route begins with the Friedel-Crafts alkylation of phenol with a suitable pentylating agent to introduce the alkyl group, primarily at the para position. slchemtech.comresearchgate.net This would be followed by a regioselective bromination to introduce the bromine atom at one of the ortho positions. rsc.orgnih.gov The synthesis of related ortho-brominated para-alkylated phenols, such as 2-bromo-4-methylphenol (B149215), has been described in the patent literature, often focusing on continuous bromination processes to control selectivity and improve yield. google.com
The pentan-2-yl group, also known as a sec-pentyl group, is a five-carbon alkyl chain with the attachment point at the second carbon. This structure introduces a chiral center into the molecule, meaning it can exist as two non-superimposable mirror images or enantiomers. The specific stereochemistry could influence its biological activity.
Given the known applications of related compounds, this compound could be investigated for its potential as an antimicrobial agent, an antioxidant, or as a building block in the synthesis of more complex molecules for pharmaceutical or materials science applications. The combination of the lipophilic alkyl group and the reactive bromo-substituent on the phenol scaffold makes it an interesting candidate for further research.
Overview of Research Trajectories for Complex Aryl Halides
Complex aryl halides, including molecules like this compound, are at the forefront of modern organic synthesis. A major research trajectory involves the development of new and more efficient cross-coupling reactions. rsc.orgrsc.orgnih.gov These reactions, often catalyzed by transition metals like palladium or copper, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the halogen. researchgate.netnih.gov This enables chemists to build complex molecular architectures from simpler aryl halide precursors.
Recent advancements have focused on creating more sustainable and practical catalytic systems, including the use of ligand-free catalysts and reactions that can be performed in environmentally benign solvents like water. rsc.orgresearchgate.net There is also a significant effort to develop methods for the selective functionalization of C-H bonds, which offers a more direct way to build complexity onto aromatic rings.
Another important area of research is the exploration of the biological activities of novel aryl halides. acs.org The specific substitution pattern on the aromatic ring can lead to unique interactions with biological targets, opening up possibilities for the discovery of new drugs and therapeutic agents. researchgate.netrsc.org The study of complex aryl halides, therefore, remains a dynamic and impactful field within chemical research.
Structure
3D Structure
Properties
CAS No. |
62524-22-5 |
|---|---|
Molecular Formula |
C11H15BrO |
Molecular Weight |
243.14 g/mol |
IUPAC Name |
2-bromo-4-pentan-2-ylphenol |
InChI |
InChI=1S/C11H15BrO/c1-3-4-8(2)9-5-6-11(13)10(12)7-9/h5-8,13H,3-4H2,1-2H3 |
InChI Key |
VLUSCAFGARYYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 4 Pentan 2 Yl Phenol and Analogues
Direct Bromination of Alkylphenols
The most direct route to 2-Bromo-4-(pentan-2-yl)phenol involves the electrophilic aromatic substitution of the precursor, 4-(pentan-2-yl)phenol. The hydroxyl group of a phenol (B47542) is a powerful activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the pentan-2-yl group, bromination is directed to the ortho positions. The challenge lies in achieving selective mono-bromination at the desired C2 position, avoiding over-reaction to form 2,6-dibrominated byproducts.
Regioselective Bromination Approaches and Mechanistic Considerations
The regioselectivity of phenol bromination is a classic example of electrophilic aromatic substitution, where the electron-rich aromatic ring attacks an electrophilic bromine species. The hydroxyl group strongly activates the ring through its +M (mesomeric) effect, increasing electron density predominantly at the ortho and para positions, as depicted by resonance structures. acs.orgchemscene.com
The general mechanism involves the generation of a bromine electrophile (Br⁺ or a polarized bromine molecule), which is attacked by the electron-rich phenol ring. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is then restored by the loss of a proton from the site of substitution. acs.org
A variety of brominating agents can be employed for the synthesis of bromophenols, with molecular bromine (Br₂) and N-Bromosuccinimide (NBS) being the most common. researchgate.net
Molecular Bromine (Br₂) : This is a traditional and potent brominating agent. In polar solvents like water, Br₂ can lead to extensive, often uncontrollable, bromination, yielding polybrominated products such as 2,4,6-tribromophenol (B41969) from phenol itself. researchgate.net This high reactivity is partly due to the ionization of phenol to the even more reactive phenoxide ion in aqueous media. researchgate.netresearchgate.net To achieve mono-substitution, non-polar solvents and low temperatures are typically required. acs.orglibretexts.org
N-Bromosuccinimide (NBS) : NBS is a milder and more selective source of electrophilic bromine, making it a highly useful reagent for the controlled bromination of activated aromatic compounds like phenols. mdpi.comnih.gov It is often favored for achieving mono-bromination and can provide high yields with fewer side-products. researchgate.netrsc.org The reaction with NBS can proceed via an ionic mechanism and is considered a convenient source of the bromine radical (Br•) for other types of reactions, though for phenol bromination, the ionic pathway is more relevant. mdpi.com
The choice between Br₂ and NBS often depends on the desired selectivity and the reactivity of the specific phenol substrate. For a para-substituted phenol like 4-(pentan-2-yl)phenol, NBS is generally the preferred reagent to selectively install a single bromine atom at an ortho position. acs.org
The outcome of the bromination of phenols is highly dependent on the reaction conditions, particularly the solvent system. nih.gov The choice of solvent can dramatically alter the reactivity of the brominating agent and the phenol, thereby influencing the product distribution (mono- vs. poly-bromination) and the ortho/para ratio. acs.orgresearchgate.net
Polar Solvents (e.g., Water, Methanol) : Polar solvents like water can solvate and polarize the Br-Br bond, making the bromine more electrophilic and increasing the reaction rate. acs.orgchemscene.com In aqueous solutions, phenol can partially deprotonate to the highly activated phenoxide ion, which readily reacts to form polybrominated products. researchgate.netresearchgate.net However, under specific controlled conditions, polar solvents like methanol (B129727) have been used successfully for selective ortho-bromination with NBS, often in the presence of an acid catalyst. lookchem.comprinceton.edu
Non-Polar Solvents (e.g., Carbon Disulfide, Dichloromethane) : In non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂), the bromination reaction is significantly more controlled. acs.org Phenol is not ionized, and the brominating agent is less reactive, which favors mono-substitution. researchgate.netoakwoodchemical.com For the bromination of phenol itself, using a non-polar solvent like CS₂ at low temperatures leads to a mixture of o-bromophenol and p-bromophenol, with the para isomer typically being the major product. acs.orglibretexts.org For a para-substituted phenol, these conditions are ideal for achieving ortho-mono-bromination. acs.orgyoutube.com
The following table summarizes the effect of solvents on the bromination of phenol:
Strategies for Ortho-Bromination in Substituted Phenol Systems
For a substrate like 4-(pentan-2-yl)phenol, the para position is blocked, directing bromination to the two equivalent ortho positions. The primary goal is to achieve selective mono-bromination. Several strategies have been developed to enhance selectivity for ortho-bromination.
One effective method involves the use of NBS in the presence of a primary or secondary amine, such as diisopropylamine (B44863) or dibutylamine, in a solvent like dichloromethane. acs.org This approach has been shown to selectively produce 2,6-dibromophenol (B46663) from phenol and, importantly, can be used for ortho-monobromination of 2-substituted phenols. acs.org The mechanism is thought to involve the formation of N-bromoamines as the effective brominating intermediates. acs.org
Another strategy employs NBS in methanol with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH). This system has proven highly efficient and selective for the mono-ortho-bromination of various para-substituted phenols, achieving high yields in short reaction times. lookchem.comprinceton.edu
The table below presents selected findings on the ortho-bromination of para-substituted phenols, which serve as analogues for the synthesis of this compound.
Phenol Functionalization via Coupling Reactions
An alternative retrosynthetic approach to this compound involves first preparing a brominated phenolic core and then introducing the alkyl group via a carbon-carbon bond-forming reaction. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose.
Aryl Halide Precursors in Suzuki-Miyaura Cross-Coupling for Alkylphenol Synthesis
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or its ester) and an organohalide or triflate. mdpi.com To synthesize the precursor 4-(pentan-2-yl)phenol, one could couple a protected 4-bromo- or 4-chlorophenol (B41353) with a pentan-2-yl boronic acid derivative. The phenolic hydroxyl group is typically protected during the coupling reaction.
The general catalytic cycle involves three main steps:
Oxidative Addition : The aryl halide (e.g., protected 4-bromophenol) adds to the Pd(0) catalyst to form a Pd(II) complex. mdpi.com
Transmetalation : The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This step requires a base. mdpi.comoakwoodchemical.com
Reductive Elimination : The two organic partners on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst. mdpi.com
The coupling of secondary alkylboron reagents, such as a pentan-2-yl boronic acid, presents a specific challenge due to potential side reactions like β-hydride elimination. However, significant progress has been made using bulky, electron-rich phosphine (B1218219) ligands. For instance, ligands like RuPhos have been successfully used in the palladium-catalyzed coupling of secondary alkyltrifluoroborates with aryl chlorides. researchgate.netnih.govlookchem.com This methodology allows for the stereospecific cross-coupling of unactivated secondary alkylboron nucleophiles with aryl halides, making it a viable, albeit more complex, route to 4-alkylphenols. nih.govlookchem.com
A plausible synthetic sequence would be:
Protection of the hydroxyl group of 4-bromophenol (B116583).
Suzuki-Miyaura coupling of the protected 4-bromophenol with sec-pentylboronic acid or its trifluoroborate salt using a suitable Pd-catalyst/ligand system. researchgate.net
Deprotection to yield 4-(pentan-2-yl)phenol.
Subsequent ortho-bromination as described in section 2.1.
The following table highlights key findings relevant to the Suzuki-Miyaura synthesis of alkyl-aryl compounds.
Table of Mentioned Chemical Compounds
Multi-Step Synthesis from Simpler Building Blocks
Multi-step syntheses offer a highly controlled approach to constructing complex molecules like this compound from readily available starting materials. libretexts.orgresearchgate.net This strategy allows for the precise installation of functional groups in a stepwise manner, ensuring the final product has the desired substitution pattern.
Alkylation of Bromophenol Precursors
A common and direct approach involves the alkylation of a bromophenol precursor. This method introduces the desired alkyl substituent onto a pre-existing brominated phenol ring.
Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. wikipedia.orgmt.commasterorganicchemistry.com In the context of synthesizing this compound, this would involve reacting a bromophenol with a pentylating agent, such as 2-pentyl halide or pentene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong protic acid like sulfuric acid (H₂SO₄). wikipedia.orgmt.comchemistrysteps.com
The reaction proceeds via an electrophilic aromatic substitution mechanism, where the alkylating agent is activated by the catalyst to form a carbocation or a carbocation-like complex. mt.comyoutube.com This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, which would favor alkylation at the positions ortho and para to the hydroxyl group. For a 2-bromophenol (B46759) starting material, the incoming alkyl group would be directed to the para position, yielding the desired 4-alkyl-2-bromophenol. However, for a 4-bromophenol (B116583) starting material, the alkyl group would be directed to the ortho position.
A key challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of isomeric products. masterorganicchemistry.comchemistrysteps.com For instance, using a primary alkyl halide can lead to the formation of a more stable secondary or tertiary carbocation through a hydride shift, resulting in a rearranged alkyl substituent on the phenol ring. chemistrysteps.com
| Reactants | Catalyst | Product | Key Features |
| Bromophenol, Alkyl Halide/Alkene | Lewis Acid (e.g., AlCl₃) or Protic Acid (e.g., H₂SO₄) | Alkyl-substituted Bromophenol | Electrophilic aromatic substitution; regioselectivity influenced by existing substituents; potential for carbocation rearrangements. wikipedia.orgmt.commasterorganicchemistry.comchemistrysteps.com |
Reductive amination is a well-established method for forming amines, but analogous reductive alkylation pathways for phenols are less common. However, the concept of introducing an alkyl group via a reductive step can be applied. For instance, a bromophenol could be acylated via a Friedel-Crafts acylation reaction, which is less prone to rearrangement. The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction. This two-step process provides a more controlled route to the desired alkylated phenol.
Reductive amination of aldehydes and ketones is a versatile method for synthesizing amines. libretexts.orglibretexts.org This process involves the reaction of a carbonyl compound with ammonia (B1221849) or an amine to form an imine or enamine, which is then reduced to the corresponding amine. libretexts.orglibretexts.org While not directly applicable to the synthesis of phenols, the principles of this reaction highlight the importance of reductive pathways in organic synthesis.
Bromination of Alkyl-Substituted Cyclohexenones followed by Aromatization
An alternative strategy involves constructing the aromatic ring from a cyclic precursor. This can be achieved by the bromination of an alkyl-substituted cyclohexenone, followed by aromatization to yield the desired substituted phenol. researchgate.net The dehydrogenation of cyclohexanones is a promising method for producing phenols from inexpensive and stable starting materials. nih.gov
This synthetic route offers a different approach to controlling the substitution pattern. The alkyl group can be introduced onto the cyclohexenone ring first, followed by bromination and subsequent dehydrogenation to form the aromatic phenol. researchgate.net The dehydrogenation step can be achieved using various reagents and conditions, including treatment with bromine or N-bromosuccinimide, which can also serve as the brominating agent. researchgate.net
| Starting Material | Reagents | Intermediate | Final Product | Key Features |
| Alkyl-substituted cyclohexenone | Brominating agent (e.g., Br₂), Dehydrogenating agent | Bromo-alkyl-substituted cyclohexenone | 2-Bromo-4-alkylphenol | Construction of the aromatic ring from a cyclic precursor; offers alternative regiochemical control. researchgate.netnih.gov |
Conversion of Diazonium Salts from Bromo-alkylated Anilines
The conversion of diazonium salts, formed from aromatic amines, is a classic and reliable method for introducing a hydroxyl group onto an aromatic ring. orgosolver.combyjus.comquora.com To synthesize this compound using this method, the corresponding bromo-alkylated aniline (B41778) would be the required precursor.
The synthesis would proceed in the following steps:
Alkylation of an aniline derivative: A suitable aniline derivative would be alkylated with a pentyl group, for example, through a Friedel-Crafts type reaction.
Bromination: The resulting alkylated aniline would then be brominated to introduce the bromine atom at the desired position. The directing effects of the amino and alkyl groups would need to be considered to achieve the correct regiochemistry.
Diazotization: The bromo-alkylated aniline is then treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0-5 °C). byjus.comquora.com This converts the primary amino group into a diazonium salt.
Hydrolysis: The diazonium salt is then hydrolyzed by heating in an aqueous acidic solution. orgosolver.comquora.com The diazonium group is an excellent leaving group (as nitrogen gas), and it is readily replaced by a hydroxyl group from the water, yielding the target phenol. orgosolver.com
This method is particularly useful because it provides a clean and often high-yielding route to phenols from anilines. However, the stability of the diazonium salt can be a concern, and the reaction conditions need to be carefully controlled. pitt.edu
| Precursor | Reagents | Intermediate | Final Product | Key Features |
| Bromo-alkylated Aniline | 1. NaNO₂, H⁺ (e.g., HCl, H₂SO₄) at 0-5 °C2. H₂O, Heat | Diazonium Salt | This compound | Reliable and high-yielding method; proceeds via a stable diazonium salt intermediate; allows for precise placement of the hydroxyl group. orgosolver.combyjus.comquora.com |
Green Chemistry Approaches in this compound Synthesis
The synthesis of this compound, an important chemical intermediate, has traditionally involved methods that may not align with the principles of green chemistry. The pursuit of more environmentally benign synthetic routes has led to the exploration of greener alternatives that minimize waste, avoid hazardous reagents, and improve energy efficiency. This section delves into the green chemistry approaches applicable to the synthesis of this compound and its analogues, focusing on the use of safer brominating agents, alternative reaction media, and catalytic systems.
The foundational reaction for synthesizing this compound is the electrophilic aromatic substitution of 4-(pentan-2-yl)phenol. Phenols are highly activated aromatic systems, and their reaction with electrophiles like bromine can proceed without the need for a Lewis acid catalyst. youtube.com The hydroxyl group is an ortho-, para-directing group, meaning that the incoming electrophile will preferentially add to the positions ortho and para to the hydroxyl group. youtube.comkhanacademy.org The choice of solvent and brominating agent can significantly influence the selectivity and environmental impact of the reaction. khanacademy.orgyoutube.com
A significant advancement in the green synthesis of bromophenols involves the replacement of elemental bromine, which is highly toxic and corrosive, with safer alternatives. cambridgescholars.com N-Bromosuccinimide (NBS) is a widely used solid brominating agent that is easier and safer to handle than liquid bromine. cambridgescholars.com Other green brominating systems include the in-situ generation of bromine from a mixture of an alkali metal bromide (like NaBr or KBr) and an oxidant such as hydrogen peroxide (H₂O₂). This method is particularly attractive as it uses water as a solvent and produces water as the primary byproduct.
The use of greener solvents is another cornerstone of green chemistry. Traditional bromination reactions often employ chlorinated solvents like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂), which are toxic and environmentally persistent. youtube.comquickcompany.in Green chemistry encourages the use of more benign solvents such as water, ethanol, or ionic liquids. For the bromination of phenols, water is an excellent choice as it can enhance the reaction rate and, in some cases, improve selectivity. khanacademy.org
The principles of green chemistry can be effectively applied to the synthesis of this compound by carefully selecting the brominating agent, solvent, and catalytic system. The following table summarizes some green chemistry approaches that have been reported for the bromination of phenols and could be adapted for the synthesis of the target compound.
| Green Chemistry Approach | Brominating Agent/System | Solvent | Catalyst | Key Advantages |
| Use of Safer Brominating Agents | N-Bromosuccinimide (NBS) | Acetonitrile (B52724), Dichloromethane (B109758) | - | Solid, easier to handle than Br₂ |
| In-situ Bromine Generation | HBr/H₂O₂ | Water, Acetic Acid | - | Avoids handling of liquid Br₂, water as byproduct |
| In-situ Bromine Generation | NaBr/Oxone® | Water/Acetonitrile | - | Solid reagents, effective for various substrates |
| Catalytic Bromination | KBr/H₂O₂ | Water | Vanadium Pentoxide (V₂O₅) | High yields, mild conditions, reusable catalyst |
| Use of Greener Solvents | Pyridinium Tribromide | Ethanol | - | Less toxic solvent than chlorinated hydrocarbons |
The development of continuous flow processes for bromination also represents a significant step towards greener and safer chemical manufacturing. A continuous process for the preparation of 2-bromo-4-methylphenol (B149215), an analogue of the target compound, has been described, which minimizes side reactions and improves selectivity by controlling the contact time of the reactants. google.com Such an approach could likely be adapted for the synthesis of this compound, offering benefits in terms of safety, efficiency, and scalability.
Electrophilic Aromatic Substitution Reactions
The phenol ring in this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effect of the hydroxyl group. This group strongly directs incoming electrophiles to the positions ortho and para to it. In this molecule, the para position is occupied by the pentan-2-yl group, and one ortho position (C2) is occupied by a bromine atom. Therefore, the most likely position for further electrophilic attack is the remaining vacant ortho position (C6).
Halogenation: Due to the highly activated nature of the phenol ring, halogenation can often proceed without a Lewis acid catalyst. khanacademy.org Treatment of phenols with bromine water typically leads to poly-bromination. khanacademy.orgyoutube.com For a substrate like this compound, which is already mono-brominated, further bromination would be expected to occur readily. The reaction with bromine in a less polar solvent, such as chloroform (B151607) or carbon disulfide, at low temperatures would likely yield 2,6-dibromo-4-(pentan-2-yl)phenol as the major product. The directing effects of the hydroxyl and existing bromo- and alkyl- substituents all favor substitution at the C6 position.
Nitration: The nitration of phenols is also facile and can be achieved under milder conditions than those required for benzene. youtube.com Reacting this compound with dilute nitric acid at room temperature is expected to introduce a nitro group, primarily at the C6 position, yielding 2-bromo-6-nitro-4-(pentan-2-yl)phenol. The use of concentrated nitric acid could potentially lead to oxidation or the formation of dinitro products, although steric hindrance from the adjacent bromine and the bulky pentan-2-yl group might inhibit this. The general synthesis for a related compound, 2-bromo-4-nitrophenol, involves the nitration of phenol followed by bromination. quora.com
Table 1: Predicted Products of Further Electrophilic Aromatic Substitution This table is predictive, based on established principles of electrophilic aromatic substitution on substituted phenols.
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Bromination | Br2 in CHCl3 | 2,6-Dibromo-4-(pentan-2-yl)phenol |
| Nitration | Dilute HNO3, Room Temperature | 2-Bromo-6-nitro-4-(pentan-2-yl)phenol |
Sulfonation: The sulfonation of phenols typically occurs with concentrated sulfuric acid. rsc.org For this compound, the reaction is expected to yield 3-bromo-5-(pentan-2-yl)-2-hydroxybenzenesulfonic acid, with the sulfonic acid group entering at the C6 position. Studies on the sulfonation of various substituted phenols show that the reaction is sensitive to acid concentration and temperature, with the possibility of rearrangements and desulfonation at higher temperatures. rsc.orgrsc.org The reaction is generally reversible.
Acylation: Friedel-Crafts acylation of phenols is complex. The phenolic oxygen can be acylated (O-acylation) to form an ester, or the ring can be acylated (C-acylation). Direct C-acylation using an acyl chloride and a Lewis acid is often inefficient because the Lewis acid coordinates with the phenolic oxygen. An alternative is the Fries rearrangement, where a phenyl ester is rearranged to a hydroxyarylketone using a Lewis acid catalyst. For this compound, esterification followed by a Fries rearrangement would be a viable route to introduce an acyl group onto the ring, likely at the C6 position.
Nucleophilic Aromatic Substitution at the Bromine Center
The bromine atom on the aromatic ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org this compound can serve as the aryl bromide component. For instance, reacting it with an alkene like styrene (B11656) or an acrylate (B77674) ester, using a catalyst such as palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand and a base like triethylamine (B128534), would yield the corresponding 2-alkenyl-4-(pentan-2-yl)phenol. The reaction is a powerful tool for creating substituted alkenes. thieme-connect.derug.nl
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org this compound can be coupled with various terminal alkynes, such as phenylacetylene, using a catalyst system like Pd(PPh₃)₂Cl₂/CuI and an amine base (e.g., triethylamine or diisopropylamine). wikipedia.org This reaction would produce a 2-alkynyl-4-(pentan-2-yl)phenol, a valuable intermediate for synthesizing more complex structures. wikipedia.orgresearchgate.net
Negishi Coupling: The Negishi coupling forms a C-C bond between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. guidechem.com To functionalize this compound via this method, it would be reacted with an organozinc reagent (e.g., alkylzinc, arylzinc, or vinylzinc) in the presence of a palladium catalyst like Pd(PPh₃)₄. This allows for the introduction of a wide variety of carbon-based substituents at the C2 position.
Table 2: Illustrative Cross-Coupling Reactions This table presents generalized conditions for cross-coupling reactions using aryl bromides as substrates.
| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base | Resulting C-C Bond |
|---|---|---|---|---|
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)2, P(o-tolyl)3 | Et3N or K2CO3 | Aryl-Vinyl |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh3)2Cl2, CuI | Et3N or i-Pr2NH | Aryl-Alkynyl |
| Negishi Coupling | Organozinc Reagent (e.g., PhZnCl) | Pd(PPh3)4 or Ni(acac)2 | None (transmetalation) | Aryl-Aryl/Alkyl |
The phenolic hydroxyl group readily undergoes reactions to form ethers and esters. These transformations are often used as a protecting group strategy or to modify the compound's properties.
Etherification: Phenols are typically converted to ethers via the Williamson ether synthesis. wikipedia.org This involves first deprotonating the phenol with a base (e.g., sodium hydride or potassium carbonate) to form the more nucleophilic phenoxide ion. The subsequent reaction of the phenoxide with an alkyl halide (e.g., methyl iodide or ethyl bromide) yields the corresponding aryl ether. For this compound, this would produce a 1-alkoxy-2-bromo-4-(pentan-2-yl)benzene. Palladium-catalyzed allylic etherification is also a modern alternative. frontiersin.org
Esterification: Phenols react slowly with carboxylic acids, so esterification is more efficiently carried out using more reactive acylating agents like acyl chlorides or acid anhydrides. khanacademy.orglibretexts.org The reaction of this compound with an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), often in the presence of a base like pyridine, would yield the corresponding phenyl ester, [2-bromo-4-(pentan-2-yl)phenyl] acetate.
Reactions Involving the Pentan-2-yl Side Chain
The pentan-2-yl group is an alkyl side chain, and its reactivity is largely centered on the benzylic position—the carbon atom directly attached to the aromatic ring. This position is activated by the adjacent phenyl ring.
The most common reaction for such alkyl groups is side-chain oxidation. libretexts.orgorgoreview.comlibretexts.org Treatment of an alkylbenzene with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), under heating, can oxidize the side chain. orgoreview.comlibretexts.org For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. The pentan-2-yl group meets this requirement. The oxidation cleaves the rest of the alkyl chain, converting the benzylic carbon into a carboxylic acid group. Therefore, oxidation of this compound would be expected to yield 3-bromo-4-hydroxybenzoic acid.
Oxidation and Reduction of the Alkyl Moiety
While specific studies on the oxidation and reduction of the pentan-2-yl group in this compound are not extensively documented, the reactivity can be inferred from the behavior of similar alkylated phenols and related pentyl compounds.
Oxidation: The secondary carbon of the pentan-2-yl group is a potential site for oxidation. Strong oxidizing agents can lead to the cleavage of the C-C bonds within the alkyl chain. For instance, the oxidation of pentan-2-one, a ketone structurally related to the pentan-2-yl side chain, with strong oxidizing agents like concentrated nitric acid, results in the cleavage of the carbon-carbon bond adjacent to the carbonyl group, yielding a mixture of carboxylic acids. This suggests that under harsh oxidative conditions, the pentan-2-yl group of the phenol could potentially be cleaved to form smaller carboxylic acids. Milder oxidation conditions might lead to the formation of a ketone at the secondary carbon, converting the pentan-2-yl group into a pentan-2-one moiety attached to the phenol ring.
Reduction: The alkyl moiety itself is generally resistant to reduction under standard conditions. However, the phenolic ring can influence its reactivity. Catalytic hydrogenation, a common method for reducing aromatic systems, could potentially affect the alkyl group, although typically the aromatic ring is more susceptible. Specific reduction of the alkyl group without altering the phenol or bromo substituent would require carefully selected reagents and reaction conditions that are not well-documented for this specific molecule.
| Transformation | Reagent/Condition | Potential Product(s) | Notes |
| Oxidation | Strong Oxidizing Agents (e.g., conc. HNO₃) | Mixture of smaller carboxylic acids | Inferred from oxidation of pentan-2-one. |
| Milder Oxidizing Agents | 4-(Pentan-2-one-yl)-2-bromophenol | Hypothetical product based on oxidation of secondary alcohols. | |
| Reduction | Catalytic Hydrogenation | 2-Bromo-4-(pentan-2-yl)cyclohexanol | Reduction of the aromatic ring is more likely. |
Dealkylation Processes and Mechanistic Investigations
The removal of the pentan-2-yl group from the phenolic ring, known as dealkylation, is a significant transformation pathway for alkylated phenols. These reactions are typically catalyzed by acids and are of interest in biomass conversion and chemical synthesis.
Mechanistic studies on the dealkylation of 4-alkylphenols in the presence of acid catalysts, such as zeolites, indicate that the reaction proceeds through an electrophilic substitution mechanism. The process is initiated by the protonation of the alkylphenol. For secondary alkyl groups like pentan-2-yl, the reaction is thought to proceed via a carbenium ion intermediate. The stability of this secondary carbocation facilitates the cleavage of the C-C bond between the alkyl group and the aromatic ring.
The general mechanism can be outlined as follows:
Protonation: The phenol ring is protonated by the acid catalyst.
Formation of a Carbenium Ion: The protonated species undergoes a rearrangement, leading to the departure of the alkyl group as a stable secondary carbenium ion (pentan-2-yl cation) and the regeneration of the phenol.
Alkene Formation: The carbenium ion can then lose a proton to form an alkene, in this case, pentene.
The presence of water can influence the reaction by promoting the desorption of the product phenol from the catalyst surface, which can prevent side reactions. The reactivity in dealkylation processes is also dependent on the structure of the alkyl group, with secondary alkylphenols generally being more reactive than those with primary alkyl groups due to the increased stability of the corresponding carbenium ions.
| Catalyst Type | General Conditions | Key Mechanistic Feature |
| Acid Catalysts (e.g., Zeolites) | High Temperature, Steam | Formation of a secondary carbenium ion intermediate. |
Phenolic Hydroxyl Group Reactivity
The hydroxyl group is a key functional group that dictates much of the chemical behavior of this compound, particularly in radical reactions and polymerizations.
Formation of Phenoxyl Radicals and Their Reactivity in Coupling Processes
The phenolic hydroxyl group can undergo one-electron oxidation to form a resonance-stabilized phenoxyl radical. This process can be initiated by enzymatic systems (like laccases and peroxidases) or chemical oxidants. frontiersin.orgservice.gov.uk The unpaired electron in the phenoxyl radical of this compound is delocalized over the aromatic ring, with significant spin density at the oxygen atom and the ortho and para positions.
These phenoxyl radicals are highly reactive intermediates that can participate in coupling reactions. The steric hindrance from the bulky pentan-2-yl group at the para position and the bromine atom at the ortho position will influence the regioselectivity of these coupling reactions. Coupling can occur between two phenoxyl radicals, leading to the formation of dimers or higher oligomers. The most likely coupling modes would involve the formation of C-C or C-O-C bonds. Given the substitution pattern, coupling at the unsubstituted ortho position to the hydroxyl group is a plausible pathway.
The stability and reactivity of phenoxyl radicals are influenced by the substituents on the aromatic ring. The electron-donating nature of the alkyl group can help to stabilize the radical, while the electron-withdrawing bromine atom can also affect its electronic properties and subsequent reactivity.
| Initiator | Intermediate Species | Subsequent Reaction |
| Enzymes (Laccase, Peroxidase), Chemical Oxidants | 2-Bromo-4-(pentan-2-yl)phenoxyl radical | Radical-radical coupling (dimerization, oligomerization) |
Condensation and Polymerization Reactions
Phenols are well-known to undergo condensation reactions with aldehydes and ketones to form resins. This compound can participate in such reactions, for example, with formaldehyde (B43269). The reaction typically proceeds via electrophilic aromatic substitution, where the phenol attacks the protonated aldehyde. The hydroxyl group activates the aromatic ring, directing the substitution to the ortho and para positions. In the case of this compound, the para position is blocked by the pentan-2-yl group, and one ortho position is occupied by bromine. Therefore, condensation would primarily occur at the remaining vacant ortho position.
Initial reaction with formaldehyde would lead to the formation of a hydroxymethylphenol derivative. This intermediate can then react further with other phenol molecules to build up a polymer network. The resulting polymer would be a type of phenolic resin, often referred to as a novolac or resol, depending on the reaction conditions and the stoichiometry of the reactants. The presence of the bromine atom and the pentan-2-yl group would impart specific properties to the resulting polymer, such as flame retardancy and altered solubility and mechanical characteristics.
| Reactant | Catalyst | Product Type |
| Formaldehyde | Acid or Base | Phenolic Resin (Novolac or Resol type) |
Advanced Derivatization and Scaffold Construction Strategies
Design and Synthesis of Polyfunctionalized Phenol (B47542) Derivatives
The synthesis of polyfunctionalized derivatives of 2-Bromo-4-(pentan-2-yl)phenol leverages the inherent reactivity of the parent molecule. The phenolic hydroxyl group can be readily transformed into ethers and esters, while the bromine atom is amenable to various cross-coupling reactions. Furthermore, the aromatic ring can undergo electrophilic substitution, although the existing substituents will direct the position of new functional groups.
A general approach to polyfunctionalization often begins with the protection of the phenolic hydroxyl group to prevent unwanted side reactions. This is commonly achieved by converting it into an ether, such as a methyl or benzyl (B1604629) ether. With the hydroxyl group protected, the bromine atom can be utilized in reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-nitrogen bonds.
For instance, a plausible synthetic route to a polyfunctionalized derivative is outlined below:
Protection of the hydroxyl group: Reaction of this compound with a suitable alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) to form the corresponding methyl ether.
Cross-coupling reaction: The resulting 1-bromo-2-methoxy-4-(pentan-2-yl)benzene could then undergo a Suzuki coupling with an arylboronic acid to introduce a new aryl group at the 2-position.
Deprotection: Removal of the methyl protecting group using a reagent like boron tribromide (BBr3) would regenerate the phenolic hydroxyl group, yielding a polyfunctionalized phenol derivative.
The following table illustrates potential derivatization reactions starting from this compound:
Table 1: Potential Derivatization Reactions of this compound| Reaction Type | Reagents and Conditions | Potential Product Structure |
|---|---|---|
| O-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) | 1-Bromo-2-alkoxy-4-(pentan-2-yl)benzene |
| Esterification | Acyl chloride or anhydride (B1165640), Base (e.g., pyridine) | 2-Bromo-4-(pentan-2-yl)phenyl ester |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-4-(pentan-2-yl)phenol |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Alkynyl-4-(pentan-2-yl)phenol |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 2-Amino-4-(pentan-2-yl)phenol |
Incorporation of this compound into Complex Molecular Architectures
The unique substitution pattern of this compound makes it a valuable building block for the construction of more intricate molecular structures. Its utility extends to the synthesis of hybrid molecules and as a synthon for heterocyclic compounds.
The term "hybrid molecule" refers to a compound that incorporates two or more distinct pharmacophores or structural motifs. The synthesis of novel bromophenol hybrids from this compound can be achieved by linking it to other molecular fragments through its reactive handles.
For example, the phenolic hydroxyl group can be used as a nucleophile to displace a leaving group on another molecule, forming an ether linkage. Alternatively, the bromine atom can be exploited in cross-coupling reactions to join the bromophenol to another aromatic or heteroaromatic system. Research on other bromophenols has demonstrated the synthesis of diaryl methanes through the alkylation of substituted benzenes with bromobenzyl alcohols. mdpi.com A similar strategy could potentially be employed with derivatives of this compound.
Heterocyclic compounds are integral to medicinal chemistry and materials science. This compound can serve as a versatile starting material, or "synthon," for the synthesis of various heterocyclic systems.
One common strategy involves intramolecular cyclization reactions. For instance, after undergoing a Sonogashira coupling with a terminal alkyne, the resulting 2-alkynyl-4-(pentan-2-yl)phenol can be subjected to cyclization conditions to form a substituted benzofuran (B130515). Palladium-catalyzed intramolecular C-H bond functionalization is a known method for achieving such transformations. nih.gov
Another approach involves the reaction of the phenolic hydroxyl group with a suitable dielectrophile. For example, reaction with an alpha-bromoketone followed by intramolecular cyclization could lead to the formation of a benzofuran ring. The synthesis of thiazole (B1198619) derivatives from related bromophenols has also been reported, proceeding through the reaction of a phenacyl thiocyanate (B1210189) with an amine. chemicalbook.com
The following table provides examples of potential heterocyclic systems that could be synthesized from this compound derivatives:
Table 2: Potential Heterocyclic Scaffolds from this compound| Starting Derivative | Key Transformation | Resulting Heterocycle |
|---|---|---|
| 2-Alkynyl-4-(pentan-2-yl)phenol | Intramolecular cyclization | Benzofuran |
| 2-Amino-4-(pentan-2-yl)phenol | Reaction with a 1,3-dicarbonyl compound | Quinoline |
| This compound | Reaction with a sulfur-containing nucleophile and cyclization | Benzothiazole |
Development of Libraries of Substituted Phenols for Research Applications
The principles of combinatorial chemistry can be applied to this compound to generate libraries of related compounds. nih.gov A chemical library is a collection of diverse molecules that can be screened for biological activity or other properties. The generation of such libraries from a common scaffold like this compound allows for the systematic exploration of structure-activity relationships.
The synthesis of these libraries can be performed in a parallel fashion, where different building blocks are introduced at the reactive sites of the scaffold in a multi-well plate format. For example, a library could be constructed by reacting this compound with a diverse set of alkyl halides to create a library of ethers. Subsequently, each of these ethers could be subjected to a Suzuki coupling with a variety of arylboronic acids, rapidly generating a large number of distinct, polyfunctionalized products.
This approach facilitates the efficient discovery of new compounds with desired properties for various research applications, including drug discovery and materials science.
Research on "this compound" Yields Limited Public Data on Specific Applications
Despite its defined chemical structure, publicly accessible scientific literature and databases provide scant specific information on the applications of the compound this compound in the fields of organic synthesis and materials science.
While the foundational roles of brominated phenols as intermediates and building blocks in various chemical industries are well-established, specific research detailing the utility of this compound remains largely undocumented in public-facing research. Brominated phenolic compounds, as a class, are recognized for their importance. The presence of a bromine atom and a hydroxyl group on a phenol ring provides reactive sites for a variety of chemical transformations. These transformations can include substitution reactions at the bromine position and reactions involving the phenolic hydroxyl group, making them versatile intermediates.
The general structure of this compound, featuring a bromine atom ortho to the hydroxyl group and a pentan-2-yl group at the para position, suggests potential for steric and electronic modulation in chemical reactions. The pentan-2-yl group, a secondary alkyl substituent, can influence the solubility and reactivity of the molecule. However, without specific studies, any discussion of its role remains speculative.
A comprehensive search for documented applications of this compound in the following areas did not yield specific research findings:
Precursor in Fine Chemical Synthesis: There is no readily available information on its use as an intermediate for advanced chemical products.
Building Block for Polymer Monomers and Functional Materials: Its role in the synthesis of polymers or functional materials is not detailed in the available literature.
Ligand and Catalyst Development: Derivatization of this specific compound for use in metal-catalyzed processes or as a phenolic ligand in coordination chemistry is not described.
Chemical Probes and Analytical Standards Development: There are no public records of its use for creating chemical probes or as an analytical standard.
In the broader context of chemical research, related compounds such as 2-bromo-4-methylphenol (B149215) and other alkyl-substituted bromophenols are known to be used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. For instance, the bromination of p-cresol (B1678582) to produce 2-bromo-4-methylphenol is a known industrial process. Similarly, other halogenated phenols are noted for their utility in proteomics research and in structure-activity relationship studies. However, these applications are documented for structurally different molecules and cannot be directly attributed to this compound without specific evidence.
The absence of information could indicate that this compound is a novel compound with research yet to be published, or that it is a compound with limited commercial or academic interest at this time.
Applications in Organic Synthesis and Materials Science Research
Application in Photo-Responsive Materials Research
The investigation into photo-responsive materials is a dynamic and evolving field, with researchers exploring a wide array of molecular structures to harness light-induced changes in material properties. These changes can include alterations in color (photochromism), shape, or polarity. Key to these materials is the presence of a photo-responsive moiety, a part of the molecule that undergoes a reversible or irreversible transformation upon exposure to light of a specific wavelength.
Commonly studied photo-responsive molecules include azobenzenes, spiropyrans, and diarylethenes. These are often incorporated into polymer chains or liquid crystal structures to create materials with switchable properties. While the phenol (B47542) group itself can be part of a larger photo-responsive system, and bromine substitution can influence the electronic and, consequently, the photophysical properties of a molecule, there is no specific evidence to suggest that 2-Bromo-4-(pentan-2-yl)phenol has been investigated for this purpose.
Detailed research findings, including data on photo-isomerization quantum yields, absorption maxima shifts, or changes in material properties upon irradiation for systems containing this compound, are absent from the scientific record. Consequently, no data tables or detailed research findings on its application in photo-responsive materials can be presented.
Further research would be required to determine if this compound possesses any inherent photo-responsive characteristics or if it can be functionalized to serve as a component in the design of novel photo-responsive materials.
Theoretical and Computational Investigations
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Similarly, the analysis of Frontier Molecular Orbitals (HOMO-LUMO) and the calculation of reactivity indices, which are crucial for predicting the chemical behavior and reactivity of a molecule, have not been reported for 2-Bromo-4-(pentan-2-yl)phenol.
Spectroscopic Property Simulations and Validation
Computational simulations of the vibrational frequencies (FTIR, Raman) and UV-Visible absorption spectra for this compound are absent from the scientific record. These simulations, when compared with experimental data, are invaluable for confirming the molecular structure and understanding its electronic transitions. Without such studies, a theoretical validation of its spectroscopic properties is not possible.
Mechanistic Studies of Reactions Involving this compound
No theoretical investigations into the mechanisms of reactions involving this compound have been documented. Mechanistic studies are fundamental to predicting reaction pathways, understanding transition states, and designing new synthetic routes.
Due to a lack of specific scientific literature on "this compound" in the public domain concerning its theoretical and computational investigations, this article cannot be generated at this time. Searches for reaction pathway explorations, transition state analyses, and detailed crystal packing studies for this specific compound did not yield the necessary data to fulfill the request.
While research exists for structurally similar brominated phenols, the strict requirement to focus solely on "this compound" prevents the inclusion of information from these related compounds. Further research, once published in peer-reviewed journals, will be necessary to provide a comprehensive overview of the computational chemistry of this particular molecule.
Environmental Photochemistry and Degradation Pathways of Alkylphenols
Photolytic Degradation Mechanisms of Bromophenols in Aqueous Systems
The photolytic degradation of bromophenols in aqueous environments is a significant pathway for their transformation. nih.gov This process is primarily initiated by the absorption of ultraviolet (UV) radiation, leading to the cleavage of the carbon-bromine (C-Br) bond. nih.govacs.org The specific mechanisms can, however, vary depending on the structure of the bromophenol and the environmental conditions.
Studies on various bromophenols have revealed that the C-Br bond cleavage is not always the rate-limiting step in the degradation process. nih.govacs.org For instance, in the photodegradation of 2-bromophenol (B46759) in aqueous solutions, the absence of significant carbon and bromine isotope effects suggests that the C-Br bond cleavage may not be the slowest step in the reaction sequence. nih.govacs.org Conversely, for 4-bromophenol (B116583), the observed isotope effects point towards a radical-based mechanism. nih.govacs.org
Several factors can influence the rate and efficiency of photolytic degradation. The pH of the aqueous solution is a critical parameter. researchgate.netresearchgate.net For some brominated compounds like bromophenol blue, the degradation rate increases with higher pH values. researchgate.netresearchgate.net The intensity of the light source and the initial concentration of the compound also play crucial roles in the degradation kinetics. researchgate.net The process often follows pseudo-first-order kinetics, and models such as the Langmuir-Hinshelwood model have been used to describe the relationship between the degradation rate and the compound concentration. researchgate.net
The photolytic process can lead to the formation of various intermediates before complete mineralization. The initial step of debromination can be followed by the formation of other phenolic structures, which are then subject to further photochemical reactions.
Table 1: Factors Influencing Photolytic Degradation of Bromophenols
| Factor | Effect on Degradation Rate | References |
|---|---|---|
| pH | Can significantly alter the rate, with higher pH often increasing degradation. | researchgate.netresearchgate.net |
| Light Intensity | Higher intensity generally leads to a faster degradation rate. | researchgate.net |
| Initial Concentration | The relationship can often be described by Langmuir-Hinshelwood kinetics. | researchgate.net |
| Compound Structure | The position of the bromine atom influences the degradation mechanism and rate. | nih.govacs.org |
Biotransformation Pathways in Environmental Matrices (e.g., Soil, Water)
Biotransformation represents a key process in the environmental degradation of alkylphenols, including brominated forms, in matrices such as soil and water. nih.govnih.gov Microorganisms, particularly bacteria, play a central role in these transformations, which can occur under both aerobic and anaerobic conditions. nih.govnih.govcapes.gov.br
Under anaerobic conditions, such as those found in some soil layers and sediments, certain bacteria can co-metabolically transform 4-alkylphenols. nih.gov For example, a strain of Thauera sp. has been shown to oxidize 4-alkylphenols with medium to long alkyl chains (C3-C8) in the presence of another carbon source like 4-hydroxybenzoate. nih.gov This process, coupled with nitrate (B79036) reduction, leads to the formation of metabolites with an oxidized alpha carbon in the alkyl chain, such as 1-(4-hydroxyphenyl)-1-alkenes and 1-(4-hydroxyphenyl)-1-alkanones. nih.gov The bacterium was also capable of transforming 4-sec-butylphenol, a structure closely related to the pentan-2-yl substituent. nih.gov
The biotransformation of poorly soluble alkylphenols in marine environments has also been investigated. nih.gov While some of these compounds are not readily biodegradable in standard tests, studies using methodologies that immobilize the compounds on hydrophobic adsorbents have demonstrated their potential for biodegradation in natural seawater, with biotransformation half-lives of less than 50 days for some alkylphenols. nih.gov This highlights that standard screening tests may not fully capture the biodegradation potential of such compounds in the environment. nih.gov
The presence of a bromine substituent on the phenolic ring can influence the biodegradability of the compound. Generally, halogenation can increase the persistence of organic compounds. However, the specific biotransformation pathways for brominated alkylphenols like 2-Bromo-4-(pentan-2-yl)phenol are not extensively documented and would likely involve initial dehalogenation or oxidation of the alkyl chain.
Table 2: Biotransformation of Alkylphenols by Thauera sp. strain R5
| Substrate | Transformation Product(s) | Conditions | References |
|---|---|---|---|
| 4-n-alkylphenols (C3-C8) | 1-(4-hydroxyphenyl)-1-alkenes, 1-(4-hydroxyphenyl)-1-alkanones, 1-(4-hydroxyphenyl)-1-alcohols | Anaerobic, co-metabolic with 4-hydroxybenzoate, nitrate-reducing | nih.gov |
| 4-sec-butylphenol | (4-hydroxyphenyl)-sec-butene | Anaerobic, co-metabolic with 4-hydroxybenzoate, nitrate-reducing | nih.gov |
Oxidation and Reduction Pathways of Alkylphenols under Environmental Conditions
Oxidation and reduction (redox) reactions are fundamental to the transformation of alkylphenols in the environment. primescholars.comsolubilityofthings.com These reactions can be mediated by abiotic factors or by microorganisms and are crucial in determining the fate of these contaminants. primescholars.comresearchgate.net
Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants, including alkylphenols. researchgate.net These processes generate highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic compounds. primescholars.comresearchgate.net Examples of AOPs include the use of ozone with UV light (O3/UV) and the photo-Fenton process (Fe2+/H2O2/UV). researchgate.net These methods have been shown to be effective in removing alkylphenols from groundwater. researchgate.net
In natural aquatic environments, the presence of substances like manganese oxides can catalyze the oxidation of phenols. nih.gov In the presence of bromide ions, this process can lead to the formation of brominated phenolic compounds. nih.gov The mechanism involves the oxidation of bromide to active bromine, which then brominates the phenol (B47542). nih.gov Further oxidation can lead to the formation of more complex brominated compounds. nih.gov
Reductive pathways are also significant, particularly for halogenated compounds. researchgate.net Reductive dechlorination, for example, is a key process in the degradation of chlorinated contaminants and similar pathways can be expected for brominated compounds. researchgate.net These reactions can occur under anaerobic conditions where electrons are transferred to the halogenated compound, leading to the removal of the halogen atom.
The specific oxidation and reduction pathways for this compound would be influenced by the presence of both the alkyl group and the bromine atom. The phenolic hydroxyl group makes the aromatic ring susceptible to electrophilic attack and oxidation. The alkyl chain can also be a site for oxidative attack, as seen in biotransformation pathways. The bromine atom can be removed through reductive dehalogenation.
Migration and Fate in Different Environmental Compartments
The migration and ultimate fate of alkylphenols in the environment are governed by their physicochemical properties and their interactions with different environmental compartments, including water, soil, sediment, and air. nih.govcapes.gov.br Alkylphenols and their degradation products are found in various environmental matrices as a result of their widespread use and discharge from wastewater treatment plants. nih.govcapes.gov.brresearchgate.net
Due to their physicochemical properties, particularly their high octanol-water partition coefficients (Kow), alkylphenol metabolites tend to partition from the aqueous phase into sediments and soils. nih.govcapes.gov.br This leads to their accumulation in these compartments, creating a significant environmental reservoir. nih.govcapes.gov.br For example, concentrations of nonylphenol in sediments have been reported to be as high as 13,700 µg/kg in some areas. nih.govcapes.gov.br
The transport of these compounds can also occur through the atmosphere. Nonylphenol has been detected in the air, with concentrations showing seasonal variations. nih.govcapes.gov.br From the atmosphere, they can be deposited onto soil and water surfaces.
In river systems, the concentration of alkylphenol ethoxylate metabolites has been shown to decrease with transport downstream, indicating that natural attenuation processes such as degradation and sorption are occurring. nih.gov Wetlands can also play a role in the removal and transformation of these compounds. nih.gov
The presence of a bromine atom in a compound like this compound is expected to increase its hydrophobicity and thus its tendency to adsorb to organic matter in soil and sediment. This would likely reduce its mobility in water but increase its persistence in the solid phases of the environment. The degradation of the parent compound can lead to the formation of various metabolites, which may have different mobility and partitioning behaviors.
Table 3: Environmental Distribution of Alkylphenol Metabolites
| Environmental Compartment | Typical Concentration Ranges | Notes | References |
|---|---|---|---|
| Air | 0.01 to 81 ng/m³ (for Nonylphenol) | Seasonal trends observed. | nih.govcapes.gov.br |
| Treated Wastewater Effluent | < 0.1 to 369 µg/L | A major source of these compounds to the environment. | nih.govcapes.gov.br |
| Sediments | < 0.1 to 13,700 µg/kg | High partitioning from water leads to accumulation. | nih.govcapes.gov.br |
| Fish Tissue | Up to 0.8 µg/kg (for Nonylphenol in muscle) | Indicates bioaccumulation potential. | nih.govcapes.gov.br |
Advanced Analytical Methodologies for Complex Mixtures Containing 2 Bromo 4 Pentan 2 Yl Phenol
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of complex organic mixtures, providing the means to separate individual components for subsequent identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. missouri.gov It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. missouri.gov This combination allows for the conclusive identification of compounds even at trace levels within a complex matrix. missouri.gov
In the context of analyzing mixtures containing 2-Bromo-4-(pentan-2-yl)phenol, GC-MS is particularly valuable. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. missouri.gov As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification. missouri.gov
For trace analysis, the sensitivity of the MS detector is paramount. Modern GC-MS instruments can achieve detection limits in the parts-per-million (ppm) to parts-per-billion (ppb) range, making them ideal for identifying minute impurities or degradation products in a sample of this compound. The selection of an appropriate capillary column, such as a TG-5MS fused silica (B1680970) column, and optimization of parameters like injector temperature, carrier gas flow rate (typically helium), and the temperature program of the column oven are critical for achieving optimal separation and peak resolution. nih.govnih.gov The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV, which provides reproducible fragmentation patterns that can be compared against spectral libraries like the National Institute of Standards and Technology (NIST) Mass Spectral database for compound identification. nih.gov
Recent advancements, such as two-dimensional gas chromatography time-of-flight mass spectrometry (GCxGC-TOFMS), offer even greater separation power for extremely complex mixtures. ncsu.edumdpi.com This technique utilizes two columns with different stationary phases to provide an enhanced separation, which is particularly useful for resolving co-eluting peaks that may be present in intricate sample matrices. ncsu.edu
A typical GC-MS analytical run for a mixture containing this compound might involve the following parameters:
| Parameter | Value |
| Column | TG-5MS fused silica capillary column (30 m, 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C held for 4 minutes, then ramped to 320 °C at a rate of 7 °C/min, held for 20 minutes |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-700 |
This table represents a hypothetical set of parameters and may require optimization based on the specific sample and instrumentation.
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment of non-volatile or thermally labile compounds like this compound. thermofisher.com It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. thermofisher.com HPLC is particularly well-suited for determining the percentage purity of a substance and for quantifying known impurities. researchgate.netresearchgate.net
For the purity assessment of this compound, a reverse-phase HPLC method is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The separation is based on the hydrophobicity of the analytes; more nonpolar compounds are retained longer on the column.
The choice of detector is crucial for sensitivity and selectivity. A UV-Vis detector is often used for aromatic compounds like phenols, as they typically exhibit strong absorbance in the ultraviolet region. The selection of an appropriate wavelength for detection is critical to maximize the signal for the compound of interest while minimizing interference from other components. For more complex mixtures or when higher specificity is required, HPLC can be coupled with a mass spectrometer (LC-MS). researchgate.net
A typical HPLC method for the purity assessment of this compound might utilize the following conditions:
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm |
| Injection Volume | 10 µL |
This table represents a hypothetical set of parameters and may require optimization based on the specific sample and instrumentation.
The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. The development and validation of an HPLC method according to International Council for Harmonisation (ICH) guidelines are essential to ensure its accuracy, precision, linearity, and robustness. researchgate.netresearchgate.net
Advanced Spectroscopic Methods for Structural Insights in Mixtures
While chromatographic techniques excel at separating mixtures, spectroscopic methods provide detailed structural information about the components. In complex mixtures containing this compound, advanced spectroscopic techniques are invaluable for unambiguous structure elucidation and for understanding intermolecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. Techniques such as 1H NMR and 13C NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For a mixture, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify the individual components and their structures by revealing correlations between different nuclei.
Fourier-Transform Infrared (FTIR) spectroscopy is another key technique that provides information about the functional groups present in a molecule. In a mixture containing this compound, FTIR can be used to identify the characteristic absorption bands for the hydroxyl (-OH) group, the aromatic ring, and the carbon-bromine (C-Br) bond.
When coupled with chromatographic separation, such as in LC-NMR and LC-FTIR, these spectroscopic methods can provide detailed structural information for each separated component of a complex mixture.
Derivatization Techniques for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.netresearchgate.net For compounds like this compound, derivatization can be employed to enhance its detectability in both GC and HPLC analysis. researchgate.net
In GC analysis, derivatization is often used to increase the volatility and thermal stability of polar compounds. For phenols, a common derivatization strategy is silylation, where the acidic proton of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. This reduces the polarity of the molecule, leading to better peak shape and reduced tailing on nonpolar GC columns.
In HPLC, derivatization is primarily used to introduce a chromophore or fluorophore into the analyte molecule, thereby increasing its response to UV-Vis or fluorescence detectors, respectively. researchgate.net This is particularly useful for trace analysis where the native absorbance or fluorescence of the compound is low. For phenols, reagents that react with the hydroxyl group to form highly conjugated derivatives can significantly enhance detection sensitivity. For instance, derivatization with reagents like 2,4-dinitrofluorobenzene (DNFB) or dansyl chloride can produce derivatives with strong UV or fluorescence signals. The choice of derivatization reagent depends on the functional group of the analyte and the desired detection method. nih.gov
The derivatization reaction must be reproducible and proceed to completion to ensure accurate quantification. The reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time, need to be carefully optimized. nih.gov
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Transformations
The functional groups of 2-Bromo-4-(pentan-2-yl)phenol—the hydroxyl group, the bromine atom, and the aromatic ring—offer multiple sites for synthetic modification. Future research will likely focus on novel catalytic transformations to create a diverse range of derivatives with potentially valuable properties. The C-Br bond is a prime target for cross-coupling reactions, a cornerstone of modern organic synthesis.
Key areas for exploration include:
Palladium-catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using alkynes), and Buchwald-Hartwig (using amines or alcohols) could be employed to replace the bromine atom. This would enable the synthesis of biaryls, stilbenes, and other complex structures. Research into highly active monophosphine-based catalysts has enabled the efficient synthesis of phenols from aryl halides, a transformation that could be relevant for modifying or synthesizing similar structures. organic-chemistry.org
Copper-catalyzed Reactions: Copper catalysis offers a cost-effective alternative to palladium for reactions like the Ullmann condensation or direct hydroxylation of aryl halides. organic-chemistry.org
C-H Activation: A frontier in catalysis, direct C-H activation could allow for the functionalization of the aromatic ring at positions other than the bromine-substituted carbon. This would provide access to novel isomers and poly-substituted phenols without the need for pre-functionalized starting materials.
Asymmetric Catalysis: The pentan-2-yl group contains a stereocenter. Future work could involve the development of catalytic methods that are stereoselective, either by resolving the existing stereocenter or by introducing new chiral centers elsewhere in the molecule with high stereocontrol.
| Catalytic Transformation | Reagent/Catalyst System | Potential Product Type | Research Goal |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, Boronic acid | Biaryl phenols | Creation of complex scaffolds for materials or pharmaceutical science. |
| Negishi Coupling | Pd or Ni catalyst, Organozinc reagent | Alkyl- or Aryl-substituted phenols | Functionalization with a wide range of organic fragments. ncl.ac.uk |
| Buchwald-Hartwig Amination | Pd catalyst, Amine | Aminophenols | Synthesis of antioxidant and dye precursors. |
| C-H Borylation | Ir catalyst, Borane reagent | Borylated phenols | Creating versatile intermediates for further cross-coupling. ncl.ac.uk |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of this compound are prime candidates for integration with flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and efficiency. noelresearchgroup.com
Future research in this area would focus on:
Developing Continuous Synthesis Protocols: Converting the batch synthesis of this compound into a continuous flow process. This would involve optimizing reaction conditions (temperature, pressure, residence time) in microreactors, which offer superior heat and mass transfer. rsc.org This approach is particularly beneficial for handling potentially hazardous reagents like bromine or exothermic reactions. rsc.org
Automated Multi-step Synthesis: Telescoping multiple reaction steps without isolating intermediates. youtube.com For example, the initial bromination of 4-(pentan-2-yl)phenol could be directly coupled to a subsequent catalytic cross-coupling reaction in a single, uninterrupted flow system. rsc.org
High-Throughput Screening: Utilizing automated platforms to rapidly screen a wide range of catalysts, reagents, and reaction conditions for the catalytic transformations described in section 9.1. This accelerates the discovery of optimal synthetic routes and novel derivatives.
Machine Learning-Assisted Optimization: Integrating machine learning algorithms to intelligently explore the reaction space and predict optimal conditions, thereby reducing experimental effort and material waste.
| Advantage of Flow Chemistry | Application to this compound Synthesis | Emerging Trend |
|---|---|---|
| Enhanced Safety | Handling of hazardous reagents like bromine and managing exothermic reactions. rsc.org | Use of in-situ reagent generation to avoid storing unstable chemicals. |
| Precise Process Control | Fine-tuning of temperature, pressure, and residence time to maximize yield and minimize byproducts. rsc.org | Integration of real-time analytics (e.g., IR, NMR) for process monitoring. |
| Scalability | Facilitates easier scale-up from laboratory discovery to pilot-plant production. acs.org | Development of standardized, modular flow reactors. |
| Automation | Enables automated, multi-step synthesis and high-throughput screening of derivatives. noelresearchgroup.com | Linkage of synthesis platforms with purification and analysis modules. rsc.org |
Sustainable Synthesis and Green Chemistry Innovations
Future research into the synthesis of this compound will be heavily influenced by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.net
Key innovations to be explored include:
Safer Brominating Agents: Moving away from hazardous elemental bromine towards safer alternatives like N-Bromosuccinimide (NBS) or hydrobromic acid in the presence of an oxidant (e.g., hydrogen peroxide).
Greener Solvents: Replacing traditional chlorinated solvents (e.g., carbon tetrachloride, chloroform) with more benign alternatives such as ethanol, water, or supercritical CO₂. Some patent literature already describes p-bromophenol synthesis in chloroform (B151607), but future work would aim to replace it. google.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This includes exploring catalytic cycles that regenerate active species and minimize waste.
Waste Valorization: Developing methods to capture and reuse byproducts. For instance, the hydrogen bromide (HBr) gas generated during bromination can be absorbed in water to produce valuable hydrobromic acid, achieving a "zero-release" process. google.com
Renewable Feedstocks: Investigating the possibility of deriving the phenol (B47542) or pentyl precursors from biorenewable sources, contributing to a more sustainable chemical industry.
Advanced Computational Modeling for Structure-Reactivity Prediction
Computational chemistry provides powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. For this compound, computational modeling can offer significant insights.
Future research directions include:
DFT Calculations for Reactivity: Using Density Functional Theory (DFT) to model the electronic structure of the molecule. This can help predict the most likely sites for electrophilic or nucleophilic attack, understand reaction mechanisms, and calculate the activation energies for various catalytic transformations. Studies have already used DFT to understand the degradation mechanisms of other bromophenols. nih.gov
Molecular Docking for Biological Activity: If the compound is investigated for pharmaceutical or agrochemical applications, molecular docking simulations can predict how it might bind to specific proteins or enzymes. This can help in designing derivatives with enhanced biological activity and selectivity. Such approaches have been used to study how bromophenols interact with metabolic enzymes. nih.govmdpi.com
Predicting Physicochemical Properties: Using quantitative structure-property relationship (QSPR) models to predict properties like solubility, toxicity, and environmental fate. This is crucial for assessing the compound's potential applications and environmental impact.
Simulating Spectroscopic Data: Calculating predicted NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized derivatives. Modeling has been used to understand the dichromatic behavior of bromophenol blue, showcasing the power of these methods. mdpi.comresearchgate.net
| Computational Method | Application to this compound | Research Question Answered |
|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction pathways and electronic properties. nih.govresearchgate.net | Which catalytic reaction is most likely to succeed? What is the reaction mechanism? |
| Molecular Docking | Simulating binding to biological targets like enzymes. nih.govmdpi.com | Could this compound be a potential drug or pesticide? How can it be modified to improve binding? |
| Molecular Dynamics (MD) | Simulating the compound's behavior in different environments (e.g., water, membranes). | How does the molecule behave in a biological system over time? |
| QSPR/QSAR | Predicting properties like toxicity and environmental persistence. | Is the compound likely to be harmful? How will it behave in the environment? |
Role of Bromophenols in Environmental Remediation Technologies
Brominated phenols are a class of compounds with known environmental relevance, often used as pesticides, flame retardants, and wood preservatives. nih.gov Consequently, they can become persistent organic pollutants. Future research must consider the environmental fate of this compound and explore potential remediation technologies.
Emerging trends in this area include:
Bioremediation: Investigating the biodegradation of this compound by microorganisms. Research would focus on identifying bacterial strains that possess dehalogenase enzymes capable of cleaving the C-Br bond, which is often the critical first step in detoxification. nih.gov The influence of the substituent pattern on the rate of biodegradation would be a key area of study. nih.gov
Phytoremediation: Assessing the potential of certain plants to absorb, accumulate, and degrade the compound from contaminated soil or water.
Advanced Oxidation Processes (AOPs): Exploring the use of powerful oxidizing agents, such as hydroxyl radicals generated via Fenton chemistry or photocatalysis, to break down the molecule into less harmful substances. capes.gov.br
Nanoremediation: Utilizing nanomaterials, such as zero-valent iron (nZVI) nanoparticles, for the in-situ degradation of the compound. These nanoparticles can act as powerful reducing agents to facilitate dehalogenation. researchgate.net Research into combining nanoremediation with bioremediation could also offer synergistic effects.
Q & A
Basic Research Questions
Q. How is 2-Bromo-4-(pentan-2-yl)phenol synthesized and characterized in academic settings?
- Methodology : The compound is typically synthesized via electrophilic bromination of 4-(pentan-2-yl)phenol using brominating agents like N-bromosuccinimide (NBS) in a controlled solvent system. Reaction progress is monitored via thin-layer chromatography (TLC). Post-synthesis, purification is achieved via recrystallization or column chromatography. Structural confirmation employs 1H and 13C NMR to identify aromatic protons, bromine substitution patterns, and alkyl chain integration. Infrared (IR) spectroscopy verifies phenolic O-H stretching (~3200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns .
Q. What spectroscopic techniques are critical for validating the structural integrity of this compound?
- Answer :
- NMR Spectroscopy : 1H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, tert-pentyl methyl/methylene groups at δ 0.8–1.6 ppm). 13C NMR distinguishes carbons adjacent to bromine (C-Br coupling ~40–50 ppm) and phenolic oxygen .
- IR Spectroscopy : Confirms functional groups (phenolic O-H, C-Br, and alkyl C-H stretches).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula via exact mass measurement (e.g., [M+H]+ at m/z 229.12) .
Advanced Research Questions
Q. How can the crystal structure of this compound be resolved using X-ray crystallography?
- Methodology :
- Data Collection : Single crystals are grown via slow evaporation in solvents like ethanol or dichloromethane. X-ray diffraction data is collected at low temperature (100 K) to minimize thermal motion.
- Structure Solution : Use SHELXT (direct methods) for phase determination, followed by refinement with SHELXL to optimize atomic coordinates, displacement parameters, and hydrogen bonding networks .
- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to depict atomic vibrations, while WinGX integrates refinement and graphical output .
Q. How are hydrogen bonding patterns analyzed in crystalline this compound?
- Methodology : Apply graph set analysis (GSA) to categorize hydrogen bonds into motifs (e.g., chains, rings). For example:
- Phenolic O-H∙∙∙O interactions form infinite chains (C(6) motif).
- C-Br∙∙∙H-C weak hydrogen bonds contribute to packing stability.
Tools like Mercury or PLATON automate GSA using crystallographic data .
Q. How does the biological activity of this compound compare to halogenated phenol derivatives?
- Experimental Design :
- Comparative Cytotoxicity Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays.
- Structure-Activity Relationship (SAR) : Replace bromine with chlorine (e.g., 2-Chloro-4-(pentan-2-yl)phenol) to assess halogen-dependent bioactivity.
- Mechanistic Studies : Evaluate ROS generation or enzyme inhibition (e.g., COX-2) via fluorometric assays. Reference compounds like 2-Bromo-4-(hydrazinylmethyl)phenol show distinct antimicrobial profiles, highlighting substituent effects .
Data Contradictions and Resolution
- Spectral Discrepancies : Disagreements in reported NMR shifts (e.g., tert-pentyl CH2 groups) may arise from solvent effects (CDCl3 vs. DMSO-d6). Cross-validate using multiple datasets .
- Crystallographic Refinement : Disordered alkyl chains in crystal structures require constraints (ISOR, SIMU in SHELXL) to model thermal motion accurately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
